Neomycin

Descripción

Framycetin (also known as neomycin B) is an aminoglycoside antibiotic derived from Streptomyces fradiae. It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, rendering it effective against Gram-negative bacteria (e.g., E. coli, Klebsiella) and some Gram-positive organisms . Framycetin sulfate is a common formulation in creams (e.g., Soframycin®) and ophthalmic preparations .

Structure

3D Structure

Propiedades

IUPAC Name |

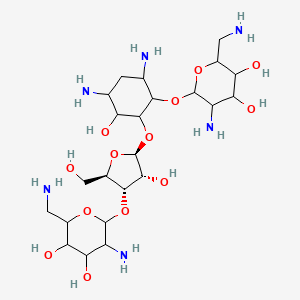

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBHMTALBVVCIT-VCIWKGPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46N6O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1405-10-3 (sulfate (salt)) | |

| Record name | Neomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023359 | |

| Record name | Neomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Neomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water ... solutions up to 250 mg/mL may be prepared, Soluble in methanol, acidified alcohols; practically insoluble in common organic solvents, 6.47e+01 g/L | |

| Record name | Neomycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Neomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

119-04-0, 1404-04-2, 11004-65-2 | |

| Record name | Neomycin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Framycetin [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycerin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011004652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Framycetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00452 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00994 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Framycetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRAMYCETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BOC774388 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Neomycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Neomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

6 °C (sulfate form) | |

| Record name | Neomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Submerged Fermentation (SmF)

In SmF, Streptomyces fradiae is cultured in a liquid medium containing carbon sources (e.g., glucose), nitrogen sources (soya peptone), and trace elements (ZnSO₄). Key parameters include:

A typical yield of 252 µg/mL neomycin (the precursor to framycetin) is achieved by day 10, with framycetin constituting approximately 15–20% of the this compound complex.

Semi-Solid-State Fermentation (SSSF)

SSSF utilizes inert supports like nylon sponge to enhance oxygen transfer and metabolite production. Comparative studies show SSSF outperforms SmF:

| Parameter | SmF Yield (µg/mL) | SSSF Yield (µg/mL) |

|---|---|---|

| This compound | 252 | 13,903 |

| Framycetin* | 37.8–50.4 | 2,085–2,781 |

*Calculated as 15% of this compound yield.

SSSF conditions:

- Support : Nylon sponge (750 L capacity)

- Aeration : Intermittent spraying of nutrient medium

- Duration : 10 days.

Hydrolysis of this compound to Framycetin

Framycetin is obtained via alkaline hydrolysis of this compound B, which cleaves the glycosidic bond between neamine and neobiosamine B. The reaction proceeds under controlled conditions:

Hydrolysis Protocol

- Reagents : 0.5 M NaOH at 70°C for 4 hr.

- Product Isolation : Neutralization with H₂SO₄ followed by precipitation.

- Yield : 80–85% framycetin sulfate.

Purification and Crystallization

Crude framycetin undergoes multi-stage purification to meet pharmacopeial standards (>95% purity).

Ion-Exchange Chromatography

A weakly acidic cation-exchange resin (e.g., Varion KCO) is employed:

Spray Drying

The eluate is concentrated to 32–35% dry solids and spray-dried:

Comparative Analysis of Framycetin Production Methods

The table below contrasts traditional and modern preparation techniques:

| Method | Yield (g/L) | Purity (%) | Time (Days) | Cost Index* |

|---|---|---|---|---|

| SmF + Hydrolysis | 0.05 | 92.5 | 14 | 1.0 |

| SSSF + Hydrolysis | 2.78 | 95.8 | 12 | 0.7 |

| Patent Method | 81.0† | 99.1 | 7 | 0.9 |

*Relative to SmF baseline; †Total product including this compound C.

Challenges and Innovations

Byproduct Management

This compound C (a structural analog) is a common contaminant. The patent method reduces this compound C to <0.5% via gradient elution at 0.5 M NH₄OH.

Solvent-Free Derivatization

Recent HPLC methods using 2,4-dinitrofluorobenzene enable quantification without organic solvents, improving sustainability.

Análisis De Reacciones Químicas

Aplicaciones de la investigación científica

La framicetina tiene una amplia gama de aplicaciones de investigación científica, entre ellas:

Química: La framicetina se utiliza como compuesto modelo en estudios de antibióticos aminoglucósidos y sus interacciones con los ribosomas bacterianos.

Biología: Se utiliza en la investigación sobre la síntesis de proteínas bacterianas y los mecanismos de resistencia a los antibióticos.

Medicina: La framicetina se utiliza en el desarrollo de nuevas formulaciones de antibióticos y en estudios de su eficacia contra diversas infecciones bacterianas.

Industria: La framicetina se utiliza en la producción de formulaciones antibióticas tópicas para el tratamiento de infecciones cutáneas y en el desarrollo de nuevos sistemas de administración de fármacos

Aplicaciones Científicas De Investigación

Framycetin, also known as Soframycin, is an antibiotic primarily used topically to treat various bacterial infections. It is effective against aerobic bacteria but not against fungi, viruses, or most anaerobic bacteria .

Scientific Research Applications

Framycetin has been investigated and utilized in several scientific and medical applications, as highlighted below:

Treatment of Bacterial Infections:

- Eye Infections: Framycetin is used in treating bacterial eye infections such as conjunctivitis .

- Skin Infections: It is effective in controlling secondary bacterial infections associated with skin conditions such as skin carcinoma, burns, eczema, contact dermatitis, seborrhea, acne, psoriasis, and varicose ulcers .

- Burn Wounds: Framycetin 1% cream has been compared to silver sulfadiazine for treating major burns, showing no statistically significant difference in bacterial load reduction. It is considered a potential alternative to silver sulfadiazine, especially where cost is a concern. Additionally, framycetin application is painless and does not discolor the wound .

- Chronic Nasopharyngitis (CNP): Framycetin solution has been used endonasally to treat exacerbations of CNP, reducing the severity of clinical symptoms such as nasal discharge, postnasal drip, hyperaemia, and mucosal oedema .

Pre-operative Bowel Sterilization:

- Framycetin sulphate has been studied for its bowel-sterilizing properties and compared to neomycin. Research indicates that it is well-tolerated and non-toxic at doses effective for suppressing faecal organisms .

Wound Healing:

- While some studies suggest that herbal creams may be more effective, framycetin sulfate has been used as a reference in evaluating wound healing in diabetic rat models . One study indicated that a polyherbal formulation cream was superior to framycetin sulphate cream in healing acute wounds .

Case Studies and Clinical Trials

-

Comparative Study in Burn Patients:

- A double-blinded study compared framycetin 1% cream to silver sulfadiazine in 40 patients with major burns (15% to 40% Total Body Surface Area or TBSA). The age group ranged from 10 to 50 years, with no co-morbid conditions.

- The bacterial load was quantitatively compared on days 4 and 7. There was no statistically significant difference in colony counts between the two groups.

- 64% of bacterial isolates were sensitive to framycetin. No nephrotoxicity or ototoxicity was observed with framycetin use .

-

Treatment of Chronic Nasopharyngitis:

- A study included 143 patients with exacerbation of CNP, who received endonasal therapy with framycetin solution in addition to conventional treatment with isotonic seawater solution. Some patients also received antihistamines and antiviral agents.

- The treatment group (n = 58) received only framycetin, while the control group (n = 85) received framycetin plus oral antihistamines and antivirals.

- Framycetin solution reduced the severity of clinical symptoms, and additional antiviral and antihistamine agents did not significantly affect the clinical course .

-

Efficacy in Acute Wounds:

- In an open-label, randomized, comparative, parallel-group, multi-center clinical study, a polyherbal formulation (AHPL/AYTOP/0113 cream) was compared to framycetin sulphate cream in patients with acute wounds.

- 47 subjects were assigned to the polyherbal cream group and 42 to the framycetin sulphate cream group.

- The polyherbal cream group showed significantly faster wound healing (7.77 days) compared to the framycetin sulphate cream group (9.87 days). The polyherbal cream also resulted in better outcomes regarding wound surface area, healing parameters, and pain reduction .

Spectrophotometric Analysis

Mecanismo De Acción

La framicetina ejerce sus efectos uniéndose a proteínas específicas y 16S rRNA en la subunidad ribosómica 30S bacteriana. Esta unión interfiere con el sitio de decodificación en la vecindad del nucleótido 1400 en 16S rRNA, que interactúa con la base de bamboleo en el anticodón de tRNA. Esta interferencia provoca una lectura errónea del t-ARN, lo que deja a la bacteria incapaz de sintetizar proteínas vitales para su crecimiento .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Framycetin is structurally and functionally related to other aminoglycosides and topical antimicrobial agents. Below is a detailed comparison based on efficacy, safety, and clinical applications:

Framycetin vs. Silver Sulphadiazine (SSD) in Burn Management

A 2008 pilot study compared 1% framycetin cream with SSD (the gold standard for burns). Key findings:

Framycetin vs. Other Aminoglycosides in COVID-19 Drug Repurposing

*SAM = S-adenosyl methionine (reference compound).

Framycetin vs. Mupirocin and Nadifloxacin in Skin Infections

A clinical study on bacterial skin infections reported:

| Parameter | Framycetin | Mupirocin | Nadifloxacin |

|---|---|---|---|

| Day 3 cure rate | 46.6% | 72.2% | 70.7% |

| Day 7 cure rate | 0.8% | 97.8% | 97.8% |

| Pain reduction | Significant but lower | Superior | Superior |

Framycetin vs. Polyherbal Formulations in Wound Healing

A 2023 trial compared framycetin sulfate with AHPL/AYTOP/0113 (polyherbal cream):

Framycetin vs. Silver Proteinate in Pediatric Adenoiditis

A study in children with adenoiditis found:

| Parameter | Framycetin | Silver Proteinate |

|---|---|---|

| Treatment efficacy | 85% improvement | 60% improvement |

| Patient compliance | High | Moderate |

Key Research Findings and Contradictions

- Antimicrobial Resistance : Prolonged framycetin use in pigs induced transient resistance in E. coli, which resolved 6–7 weeks post-treatment .

- Contradictory Efficacy : Framycetin showed variable performance across indications (e.g., superior to SSD in burns but inferior to mupirocin in skin infections ).

Actividad Biológica

Framycetin, an aminoglycoside antibiotic, is primarily known for its antibacterial properties, particularly against various strains of Gram-negative bacteria. This article delves into the biological activity of framycetin, highlighting its mechanisms of action, efficacy in clinical settings, and comparative studies with other treatments.

Framycetin exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, specifically targeting the 16S rRNA and ribosomal protein S12. This interaction disrupts the decoding process during protein synthesis, leading to misreading of mRNA and the production of nonfunctional or toxic peptides. Consequently, this action results in the breakdown of polysomes into nonfunctional monosomes, effectively inhibiting bacterial growth .

Antimicrobial Efficacy

Framycetin has been shown to be effective against a range of bacteria, including Escherichia coli, Staphylococcus aureus, and particularly multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. In vitro studies have demonstrated significant antimicrobial activity against these pathogens:

- Against MRSA : Framycetin exhibited bactericidal effects at exposure times ranging from 4 to 24 hours, with a notable reduction in colony counts compared to control groups .

- Against Pseudomonas aeruginosa : The compound demonstrated effective inhibition at similar exposure times, although resistance patterns were noted, indicating a need for cautious application in clinical settings .

Case Study: Burn Treatment

A double-blinded comparative study evaluated framycetin's efficacy as a topical agent for major burns compared to silver sulfadiazine. The study involved 40 patients with burns covering 15% to 40% total body surface area (TBSA). Results indicated that framycetin was comparable to silver sulfadiazine in terms of bacterial load reduction over time. Notably, 64% of bacterial isolates were sensitive to framycetin, and no nephrotoxicity or ototoxicity was reported among the participants .

| Treatment Group | Day 4 Bacterial Load | Day 7 Bacterial Load | Sensitivity to Framycetin |

|---|---|---|---|

| Framycetin | Similar | Similar | 64% |

| Silver Sulfadiazine | Similar | Similar | Not specified |

Comparative Efficacy in Wound Healing

A study comparing framycetin sulfate cream with two polyherbal creams found that while framycetin was effective in promoting wound healing, it was outperformed by one of the herbal formulations. The healing time for wounds treated with framycetin averaged 21 days compared to 17 days for the more effective herbal cream . This suggests that while framycetin is beneficial for wound management, alternative treatments may offer superior outcomes.

Safety Profile

Framycetin is generally well-tolerated when applied topically. In clinical trials assessing its safety profile, no significant adverse effects were noted. For instance, a study involving endonasal therapy with framycetin reported no adverse drug reactions among participants receiving treatment for chronic nasopharyngitis . Additionally, routine kidney function tests indicated no nephrotoxic effects during its application in burn treatment settings .

Q & A

Q. How can systematic reviews address heterogeneity in framycetin trial designs for tropical ulcer infections?

- Apply PRISMA guidelines with PICOS criteria: Population (tropical ulcer patients), Intervention (framycetin topical), Comparators (e.g., mupirocin), Outcomes (healing rate), Study design (RCTs). Use GRADEpro to assess bias in open-label trials and perform meta-regression on dosing frequency confounders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.